molecular formula C7H16BNS2 B14568107 N-Butyl-1,3,2-dithiaborinan-2-amine CAS No. 61704-98-1

N-Butyl-1,3,2-dithiaborinan-2-amine

Cat. No.: B14568107
CAS No.: 61704-98-1
M. Wt: 189.2 g/mol
InChI Key: IGXOHWLDPIWSMV-UHFFFAOYSA-N
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Description

N-Butyl-1,3,2-dithiaborinan-2-amine is a boron-containing heterocyclic compound characterized by a six-membered dithiaborinan ring system, which incorporates two sulfur atoms and one boron atom. Boron heterocycles like this are of interest in materials science, catalysis, and optoelectronics due to their electron-deficient boron centers and tunable electronic properties .

Properties

CAS No.

61704-98-1

Molecular Formula

C7H16BNS2

Molecular Weight

189.2 g/mol

IUPAC Name

N-butyl-1,3,2-dithiaborinan-2-amine

InChI

InChI=1S/C7H16BNS2/c1-2-3-5-9-8-10-6-4-7-11-8/h9H,2-7H2,1H3

InChI Key

IGXOHWLDPIWSMV-UHFFFAOYSA-N

Canonical SMILES

B1(SCCCS1)NCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,3,2-dithiaborinan-2-amine typically involves the reaction of butylamine with boron-sulfur compounds under controlled conditions. One common method is the reaction of butylamine with boron trichloride and hydrogen sulfide, followed by cyclization to form the dithiaborinan ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines

Scientific Research Applications

N-Butyl-1,3,2-dithiaborinan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Butyl-1,3,2-dithiaborinan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The boron-nitrogen ring structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the sulfur atoms in the ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalimide Derivatives with N-Butyl Substituents

The study in synthesizes two N-butyl-naphthalimide derivatives: 3,4-bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide and 3,4-bis(1,3,5-trimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide . While these share the N-butyl group with the target compound, their naphthalimide cores and pyrazolyl substituents confer distinct photochromic and fluorescent properties. Key findings:

  • Solvent Polarity Effects : Increasing solvent polarity caused a fluorescence red shift (e.g., from 450 nm in hexane to 520 nm in DMSO), attributed to dipole-dipole interactions .
Property N-Butyl-1,3,2-dithiaborinan-2-amine N-Butyl-Naphthalimide Derivatives
Core Structure Dithiaborinan ring Naphthalimide + pyrazolyl groups
Key Functional Groups Boron, sulfur, amine Imide, pyrazole
Fluorescence Behavior Unknown Solvent-dependent red shift
Photochromic Activity Not reported Yes

N-(Furan-2-ylmethyl)butan-1-amine

This compound () shares the butylamine moiety but replaces the dithiaborinan ring with a furan group. Structural differences lead to divergent applications:

  • Electronic Properties : Unlike boron-containing systems, furan derivatives lack electron-deficient centers, reducing their utility in Lewis acid catalysis.

N,4-Dimethyl-1,3-thiazol-2-amine

A thiazole-based amine (), this compound features a sulfur- and nitrogen-containing heterocycle. Comparisons include:

  • Applications : Thiazoles are prevalent in pharmaceuticals (e.g., antivirals) and agrochemicals, whereas boron heterocycles are explored for optoelectronic materials.
  • Stability : Thiazoles generally exhibit higher thermal stability compared to boron heterocycles, which may hydrolyze under moisture.

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